Laprafylline

Phosphodiesterase inhibition Bronchodilation Asthma

Generic xanthines like theophylline introduce tachycardia artifacts that confound airway-specific measurements. Laprafylline solves this with 50-60% lower heart rate increase at equi-effective bronchodilator doses, enabling cleaner respiratory mechanics data. • PDE IC₅₀ 6 μM - 8- to 16-fold more potent than theophylline • Mast cell stabilization IC₅₀ ≤ 10 μM vs >100 μM for theophylline • Rapid CNS uptake (brain-to-plasma ratio ≈1 at 30 min) for central respiratory control studies • Short t₁/₂ (0.8 h) supports acute experimental designs. Supplied with rigorous analytical QC and global logistics support.

Molecular Formula C29H36N6O2
Molecular Weight 500.6 g/mol
CAS No. 90749-32-9
Cat. No. B1217075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaprafylline
CAS90749-32-9
Synonyms1-methyl-3-isobutyl-8-(2-ethyl(1-(4-diphenylmethylpiperazinyl)))-3,7-dihydro-(1H)-purine 2,6-dione
S 9795
S-9795
Molecular FormulaC29H36N6O2
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31)
InChIKeyOEHQNUNEMMXGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laprafylline: Xanthine Bronchodilator for Asthma Research


Laprafylline (S‑9795) is a synthetic N‑methylated xanthine derivative with a molecular weight of 500.6 Da and the INN stem '-fylline' [1]. It is classified as a small‑molecule bronchodilator and antiasthmatic agent, developed by Servier and advanced to Phase II clinical trials for asthma [2]. The compound acts primarily through inhibition of cyclic nucleotide phosphodiesterase (PDE), with a reported IC₅₀ of 6 μM, and also inhibits mast cell degranulation . Preclinical pharmacokinetic studies in rats demonstrate a plasma elimination half‑life (t₁/₂) of 0.8 h, a high volume of distribution (≈3 L/kg), and a high total clearance (≈40 mL/min/kg) [3]. Laprafylline remains an experimental tool compound for investigating PDE‑mediated airway relaxation and mast cell biology.

PDE pathway inhibition studies
Mast cell degranulation assay models
CNS-respiratory axis research — distinct brain distribution profile

Laprafylline: Why It’s Irreplaceable


In‑class substitution of xanthine bronchodilators is scientifically untenable because Laprafylline exhibits a distinct molecular architecture—incorporating a benzhydrylpiperazine moiety absent in theophylline, enprofylline, or doxofylline—that profoundly alters its pharmacokinetic profile and receptor‑interaction landscape [1]. Comparative hemodynamic studies in dogs reveal that Laprafylline and theophylline elicit divergent cardiovascular and blood‑gas responses at equivalent bronchodilator doses, underscoring that potency at PDE does not translate to interchangeable in‑vivo behavior [2]. Furthermore, Laprafylline's unique distribution pattern, including measurable brain uptake with a brain‑to‑plasma ratio of approximately 1 at 30 min post‑dose [3], distinguishes it from xanthines designed for peripheral restriction. Relying on generic PDE‑inhibitor xanthines therefore introduces uncontrolled variables in experimental models, making Laprafylline the requisite tool for studies requiring its specific pharmacokinetic and pharmacodynamic signature.

Molecular architecture
Benzhydrylpiperazine moiety alters PK and receptor-interaction landscape — not interchangeable with theophylline or other simple xanthines.
Cardiovascular response
Divergent hemodynamic profiles at equivalent bronchodilator doses may confound model interpretation if substituted.
CNS distribution
Brain uptake profile differs from peripheral-restricted xanthines — substitution introduces uncontrolled CNS exposure variable.

Laprafylline: Comparative Evidence Profile


PDE Inhibition vs. Theophylline

Laprafylline inhibits phosphodiesterase (PDE) activity with an IC₅₀ of 6 μM . In contrast, theophylline—the prototypical xanthine bronchodilator—exhibits a PDE IC₅₀ ranging from approximately 50–100 μM in comparable enzyme preparations [1]. This approximately 8‑ to 16‑fold greater potency in vitro suggests that Laprafylline may achieve effective PDE inhibition at lower systemic concentrations than theophylline, potentially altering the therapeutic window in preclinical models.

PDE Inhibition
Reported
Laprafylline IC₅₀ 6 μM
Theophylline IC₅₀ 50–100 μM
Supports PDE inhibition assay context
Cross-study comparable; isoform not fully characterized
Phosphodiesterase inhibition Bronchodilation Asthma

Hemodynamic Profile vs. Theophylline

In a direct head‑to‑head study in anesthetized dogs, progressively increased intravenous doses of Laprafylline (S‑9795) and theophylline were compared for their effects on hemodynamics, blood gases, and lung mechanics [1]. Laprafylline demonstrated a superior therapeutic index, producing equivalent bronchodilation with significantly less tachycardia and hypotension than theophylline at matched doses. Quantitative data from the study indicate that at doses achieving comparable reductions in airway resistance, Laprafylline induced a heart rate increase of approximately 10–15%, whereas theophylline caused a 25–30% increase [1].

Heart rate response
Head-to-head
Laprafylline ≈10–15% increase
Theophylline ≈25–30% increase
Reported cardiovascular endpoint comparison
Anesthetized dog model; equi-effective bronchodilator dose
Hemodynamics Cardiovascular safety In vivo pharmacology

Pharmacokinetics vs. Theophylline

Laprafylline displays a distinct pharmacokinetic profile in male Sprague‑Dawley rats following intravenous administration (2.5–10 mg/kg) [1]. The compound exhibits a short plasma elimination half‑life (t₁/₂ = 0.8 h), a high volume of distribution (Vd ≈ 3 L/kg), and a high total plasma clearance (CL ≈ 40 mL/min/kg) [1]. Notably, Laprafylline rapidly distributes into the brain, achieving a brain‑to‑plasma concentration ratio of approximately 1 at 30 min post‑dose [1]. In comparison, theophylline has a longer half‑life (≈3–4 h in rats) and lower brain penetration [2].

Rat PK Profile
Reported
t₁/₂ 0.8 h · Vd ~3 L/kg · CL ~40 mL/min/kg · Brain/plasma ~1 at 30 min
Supports CNS exposure model context
Sprague-Dawley rats; IV administration
Pharmacokinetics Tissue distribution ADME

Mast Cell Inhibition vs. Theophylline

Laprafylline inhibits mast cell degranulation in addition to its PDE inhibitory activity . While theophylline also exhibits some mast‑cell‑stabilizing properties, its potency is substantially lower; Laprafylline's IC₅₀ for mast cell histamine release inhibition is reported to be in the low micromolar range (≤10 μM) , whereas theophylline requires concentrations >100 μM to achieve comparable inhibition [1].

Mast Cell Inhibition
Reported
Laprafylline IC₅₀ ≤10 μM
Theophylline IC₅₀ >100 μM
Supports mast cell degranulation assay context
In vitro mast cell preparations; literature estimate
Mast cell Anti‑inflammatory Allergic asthma

Laprafylline Research Applications


Canine Acute Bronchoconstriction Model

Based on direct comparative hemodynamic evidence in dogs [1], Laprafylline is the preferred xanthine bronchodilator for studies where tachycardia and hypotension would confound interpretation of airway‑specific effects. The compound's 50–60% reduction in heart rate increase relative to theophylline at equi‑effective bronchodilator doses enables cleaner measurement of respiratory mechanics without compensatory cardiovascular artifacts.

Rodent CNS-Respiratory Studies

Laprafylline's rapid brain uptake (brain‑to‑plasma ratio ≈ 1 at 30 min) and short elimination half‑life (0.8 h) in rats [2] make it uniquely suited for acute experiments probing central respiratory control mechanisms. The compound's high total clearance necessitates careful dosing regimen design, but its CNS distribution profile cannot be replicated by peripherally restricted xanthines such as doxofylline or enprofylline.

In Vitro PDE Inhibition Assays

With a PDE IC₅₀ of 6 μM , Laprafylline provides an approximately 8‑ to 16‑fold potency advantage over theophylline in enzyme inhibition assays. This potency differential allows researchers to use Laprafylline at lower concentrations, minimizing off‑target adenosine receptor antagonism and improving the signal‑to‑noise ratio in PDE‑focused screening campaigns.

Mast Cell Degranulation in Asthma Models

Laprafylline's dual PDE inhibition and mast‑cell‑stabilizing activity (IC₅₀ ≤ 10 μM) positions it as a valuable probe for dissecting the interplay between airway smooth muscle relaxation and mast‑cell‑driven inflammation. Compared to theophylline (mast cell IC₅₀ > 100 μM), Laprafylline enables investigation of mast cell contributions at concentrations that remain within the PDE‑active range.

Application
Selection Property
Validation Focus
Canine airway relaxation research
Hemodynamic endpoint differentiation
Cardiovascular response monitoring during bronchodilator studies
Rodent CNS‑respiratory axis investigation
Brain distribution profile
CNS exposure monitoring in respiratory control studies
PDE inhibition screening
PDE inhibitory activity
Concentration‑range optimization in enzyme assays
Mast cell degranulation research
Mast cell stabilization activity
Mast cell pathway contribution within PDE‑active concentration window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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